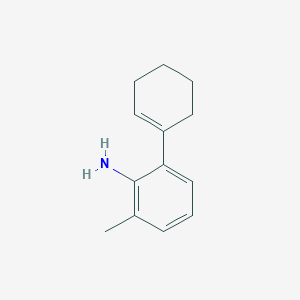
2-(1-Cyclohexenyl)-6-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Cyclohexenyl)-6-methylaniline is an organic compound that features a cyclohexene ring attached to an aniline moiety with a methyl group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohexenyl)-6-methylaniline typically involves the reaction of cyclohexanone with aniline derivatives under specific conditions. One common method includes the use of catalysts such as TiO2/Al2O3 to facilitate the condensation reaction . The reaction conditions often involve temperatures around 393.15 K and agitation rates of 300 r/min for optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method involves multiple chemical transformations starting from cyclohexanone, with in-line separation and without intermediate purification . This approach ensures a high yield and efficient production process.
化学反応の分析
Types of Reactions
2-(1-Cyclohexenyl)-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline moiety allows for electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include substituted anilines, cyclohexanones, and various quinone derivatives.
科学的研究の応用
2-(1-Cyclohexenyl)-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Cyclohexenyl)-6-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and enzyme inhibition .
類似化合物との比較
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Another compound with a similar cyclohexene structure but different functional groups.
2-(1-Cyclohexenyl)ethylamine: A related compound with an ethylamine group instead of an aniline moiety.
Uniqueness
2-(1-Cyclohexenyl)-6-methylaniline is unique due to its specific combination of a cyclohexene ring and an aniline moiety with a methyl group at the 6th position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
418760-99-3 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC名 |
2-(cyclohexen-1-yl)-6-methylaniline |
InChI |
InChI=1S/C13H17N/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h5-7,9H,2-4,8,14H2,1H3 |
InChIキー |
DEEONQJHUHXPRO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2=CCCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





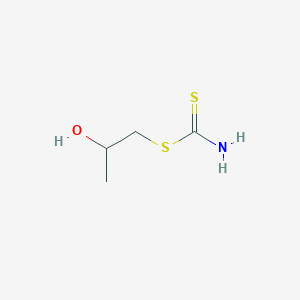
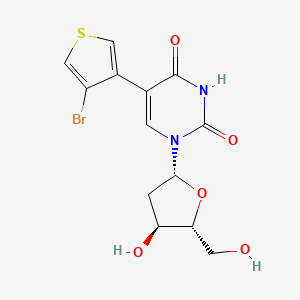
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
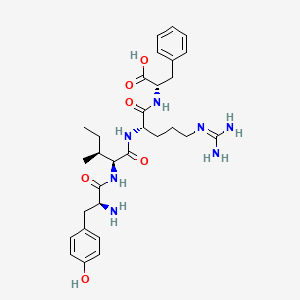
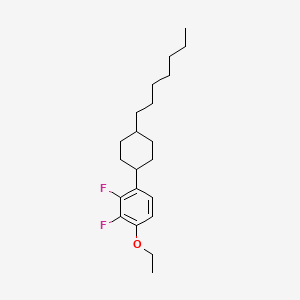
![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
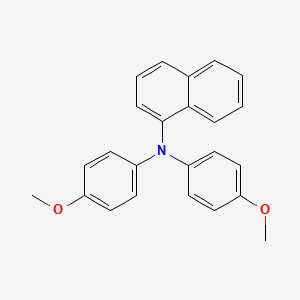
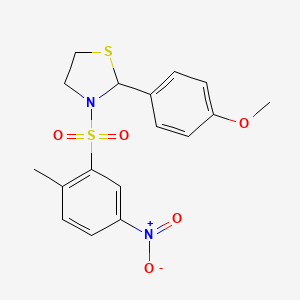
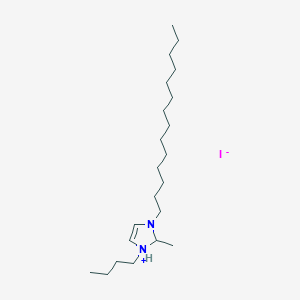
![5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane](/img/structure/B12568992.png)
![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
